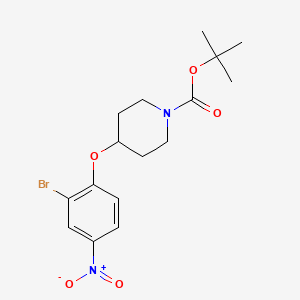

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester group and a phenoxy group bearing bromine and nitro substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.

Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution, where a phenol derivative reacts with a halogenated piperidine intermediate.

Bromination and Nitration: The bromine and nitro groups are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide, while nitration typically involves nitric acid or a nitrating mixture.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.

Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas with palladium, iron in acidic conditions.

Nucleophiles: Amines, thiols, organoboron compounds.

Catalysts: Palladium catalysts for coupling reactions.

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Substituted Phenoxy Derivatives: From nucleophilic substitution of the bromine atom.

Carboxylic Acids: From hydrolysis of the ester group.

Chemistry:

Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic reactions, particularly in the formation of carbon-carbon bonds.

Biology and Medicine:

Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.

Biological Probes: Used in the development of probes for studying biological systems.

Industry:

Material Science: Utilized in the synthesis of polymers and advanced materials.

Agrochemicals: Intermediate in the production of pesticides and herbicides.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various biochemical interactions, influencing the compound’s reactivity and binding properties.

Comparaison Avec Des Composés Similaires

Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate: Lacks the bromine substituent.

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: Contains a bromoacetyl group instead of the nitrophenoxy group.

Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate: Features a thiazole ring instead of the phenoxy group.

Uniqueness: Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry. The presence of both bromine and nitro groups allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways.

Activité Biologique

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate (CAS No. 337520-16-8) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₆H₂₁BrN₂O₅

- Molecular Weight : 401.25 g/mol

- CAS Number : 337520-16-8

- Synonyms : t-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate; 1-Piperidinecarboxylic acid, 4-(2-bromo-4-nitrophenoxy)-, 1,1-dimethylethyl ester

The compound is primarily studied for its role as an inhibitor of α/β-hydrolase domain (ABHD) enzymes. These enzymes are implicated in various physiological processes, including lipid metabolism and cellular signaling pathways. The selectivity and potency of this compound against specific ABHDs can influence its therapeutic applications.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against ABHD2, with an IC₅₀ value of approximately 5.50 μM in mouse testis proteome assays. This selectivity is crucial as ABHD2 plays a vital role in sperm fertility by regulating the acrosome reaction, a key step in fertilization .

Study on Fertility Implications

In vitro studies have demonstrated the compound's ability to reduce progesterone-induced acrosome reactions in sperm cells. This suggests potential applications in fertility treatments or contraceptive methods by modulating sperm functionality through ABHD inhibition .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the compound's efficacy. Modifications to the piperidine ring and nitrophenoxy group have been explored to enhance selectivity and potency against various ABHDs. For instance, the introduction of different substituents on the aromatic ring has shown varying degrees of inhibitory effects .

Table 1: Biological Activity Summary

| Target Enzyme | IC₅₀ (μM) | Biological Effect |

|---|---|---|

| ABHD2 | 5.50 | Inhibits acrosome reaction in sperm |

| ABHD3 | Not specified | Potential metabolic regulation |

Propriétés

IUPAC Name |

tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXMEPDDTAZFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594950 | |

| Record name | tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337520-16-8 | |

| Record name | tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.